6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2S2/c11-9-1-2-10(17-9)18(15,16)14-4-7-3-12-6-13-8(7)5-14/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUBAZUEKQGJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method involves the initial bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the cyclization of the sulfonylated intermediate with appropriate reagents to form the pyrrolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: De-brominated pyrrolo[3,4-d]pyrimidine.
Substitution: Substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine exhibit significant antibacterial properties. The presence of the sulfonyl group enhances interaction with bacterial membranes, potentially disrupting their integrity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
This table illustrates the comparative antibacterial efficacy of this compound against various strains, highlighting its potential as a therapeutic agent in treating bacterial infections .
Antifungal and Antiparasitic Activity
Similar derivatives have shown promise in antifungal and antiparasitic applications. For instance, studies have reported that compounds with similar structures can inhibit the growth of fungi and protozoan parasites effectively. The mechanism often involves interference with specific biochemical pathways essential for pathogen survival .
Cytotoxic Effects
Another area of interest is the cytotoxicity of this compound against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps:
- Preparation of Bromothiophene Derivative : This involves bromination followed by sulfonylation.
- Formation of Pyrrolo[3,4-d]pyrimidine Core : The final compound is synthesized through cyclization reactions involving appropriate precursors.
The molecular formula is with a molecular weight of 360.19 g/mol .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- A study demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for use in treating resistant infections .
- Other studies have highlighted its cytotoxic effects on various cancer cell lines, indicating a need for further exploration in oncological applications .
Mechanism of Action
The mechanism of action of 6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Core Flexibility : Replacement of the pyrrolo[3,4-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine () or pyrazolo[3,4-d]pyrimidine () alters electronic distribution and steric accessibility, impacting antiviral potency. For example, pyrazolo[3,4-d]pyrimidines exhibit lower cytotoxicity compared to pyrrolo[2,3-d]pyrimidines .
- Positional Effects : Substitution at the 6-position (as in the target compound) vs. 4/7-positions () influences binding to biological targets. 4,7-Disubstituted analogs show enhanced antiviral activity due to optimal spatial arrangement of electron-withdrawing groups .
Substituent Effects on Activity and Properties
Key Observations :
- Sulfonyl vs. Carbonyl : Sulfonyl groups (e.g., in the target compound) improve aqueous solubility compared to carbonyl-linked derivatives (), critical for drug delivery .
- Halogenation: Bromine in the thiophene ring (target compound) vs. Bromine’s larger size may enhance binding to hydrophobic pockets .
Antiviral Activity :
- The target compound’s 5-bromothiophene sulfonyl group shares structural motifs with 4-nitrobenzyl-substituted pyrrolo[2,3-d]pyrimidines, which inhibit Zika virus (ZIKV) at low micromolar concentrations . However, the absence of a para-electron-withdrawing group on the target’s aryl ring may limit its antiviral efficacy compared to optimized analogs .
Cancer Therapeutics :
- Pyrrolo[3,4-d]pyrimidines with dihydroquinoline or indole substituents () act as Bcl-xL inhibitors, inducing apoptosis in cancer cells. The target compound’s sulfonyl group could mimic these substituents’ spatial requirements for protein binding .
Physicochemical Properties
Biological Activity
6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a bromothiophene moiety. The synthesis typically involves:
- Bromination of Thiophene : 5-Bromothiophene is prepared through bromination reactions.
- Sulfonylation : The brominated thiophene undergoes sulfonylation to introduce the sulfonyl group.
- Cyclization : The final cyclization step forms the pyrrolo[3,4-d]pyrimidine structure.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer and anti-inflammatory agent.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. The sulfonyl group may enhance binding affinity to these targets.
Anticancer Activity
A study evaluated the anticancer properties of pyrrolo[3,4-d]pyrimidine derivatives, including the target compound. The findings indicated that these compounds exhibit significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Tubulin depolymerization |
| Other Derivatives | MCF-7 (Breast) | 15.0 | Apoptosis induction |
The lead compound demonstrated an IC50 value of 12.5 µM against A549 lung cancer cells, indicating potent activity compared to other derivatives tested .
Anti-inflammatory Activity
In another study focusing on inflammatory pathways, the compound was shown to inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases.
| Inflammatory Marker | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 75 |
| IL-6 | 10 | 60 |
The results indicated that at a concentration of 10 µM, the compound effectively inhibited TNF-α and IL-6 production by more than 60%, highlighting its anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
